molecular formula C8H8N2 B1602589 3-(Methylamino)benzonitrile CAS No. 64910-52-7

3-(Methylamino)benzonitrile

Cat. No. B1602589
CAS RN: 64910-52-7
M. Wt: 132.16 g/mol
InChI Key: XLZUKBAAILMFSU-UHFFFAOYSA-N
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Patent
US09238632B2

Procedure details

To methanol (45 ml) is added CH3ONa (4.05 g, 75 mmol, 0.5 eq), and to this solution is dropwise added a solution of 3-aminobenzonitrile (17.70 g, 150 mmol, 1.0 eq) in methanol (60 ml). The mixture is stirred for 0.5 h. Then the reaction mixture is poured into a solution of polyformaldehyde (6.30 g, 210 mmol, 1.4 eq) in methanol (90 ml). After stirring at room temperature for 5.0 h, NaBH4 (content 96%) (6.00 g, 150 mmol, 1.0 eq) is added in portions. The mixture is stirred at room temperature for 10 min, and then is refluxed at elevated temperature for 10 min. The reaction mixture is cooled under ice-water bath, and added with 10% NaOH (aq) (90 ml) and stirred for 5 min. Methanol is removed under reduced pressure, and the left aqueous solution is extracted with ethyl acetate (150 ml*2). The organic phases are combined, washed with saturated brine twice, dried over anhydrous sodium sulfate, and concentrated to yield 21.89 g of brown oily crude product. The crude product is purified by neutral alumina column chromatography (eluent: petroleum ether/CH2Cl2=2/1) to give a light yellow oily pure product (17.34 g, yield: 87.6%).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
polyformaldehyde
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Name
CH3ONa
Quantity
4.05 g
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]O[Na].[NH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9].[BH4-].[Na+].[OH-].[Na+]>CO>[CH3:1][NH:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
polyformaldehyde
Quantity
6.3 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
CH3ONa
Quantity
4.05 g
Type
reactant
Smiles
CO[Na]
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 5.0 h
Duration
5 h
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed at elevated temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled under ice-water bath
STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Methanol is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the left aqueous solution is extracted with ethyl acetate (150 ml*2)
WASH
Type
WASH
Details
washed with saturated brine twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CNC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 21.89 g
YIELD: CALCULATEDPERCENTYIELD 220.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.